![molecular formula C16H16Cl2N2OS B3940354 [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloride](/img/structure/B3940354.png)
[4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloride
Übersicht
Beschreibung
[4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloride, also known as chlorpromazine hydrochloride, is a phenothiazine derivative that has been used as an antipsychotic medication for over 60 years. It was first synthesized in 1950 by Paul Charpentier and Louis F. L. Guillaume at Rhône-Poulenc Laboratories in France. Since then, it has been widely used in the treatment of various mental disorders, including schizophrenia, bipolar disorder, and anxiety.
Wirkmechanismus
The exact mechanism of action of [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride is not fully understood, but it is thought to involve the blockade of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride helps to reduce the symptoms of psychosis.
Biochemical and Physiological Effects:
In addition to its antipsychotic properties, [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, including dopamine and serotonin. It has also been found to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorpromazine hydrochloride has been widely used in laboratory experiments to study the effects of dopamine receptor blockade and its potential therapeutic applications. However, there are some limitations to its use, including its potential for side effects and the need for careful dosing.
Zukünftige Richtungen
There are a number of potential future directions for research on [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride. One area of interest is the development of new antipsychotic medications that have fewer side effects and are more effective in treating a wider range of mental disorders. Additionally, there is ongoing research into the mechanisms of action of [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride and other antipsychotic medications, which may lead to new insights into the underlying causes of mental illness.
Wissenschaftliche Forschungsanwendungen
Chlorpromazine hydrochloride has been extensively studied for its antipsychotic properties. It has been shown to block dopamine receptors in the brain, which helps to reduce symptoms of psychosis. Additionally, it has been found to have sedative and antiemetic effects, making it useful in the treatment of nausea and vomiting.
Eigenschaften
IUPAC Name |
4-amino-1-(2-chlorophenothiazin-10-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS.ClH/c17-11-7-8-15-13(10-11)19(16(20)6-3-9-18)12-4-1-2-5-14(12)21-15;/h1-2,4-5,7-8,10H,3,6,9,18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWSDAKMRKFHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-[(tert-butylamino)carbonyl]-1,3-phenylene}bis(iminocarbonyl-4,1-phenylene) diacetate](/img/structure/B3940275.png)
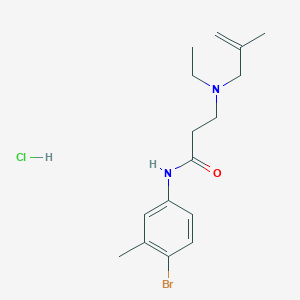
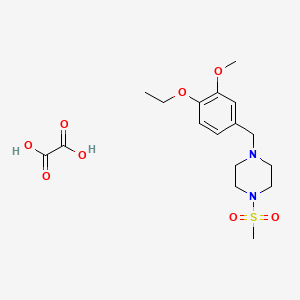
![5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3940298.png)
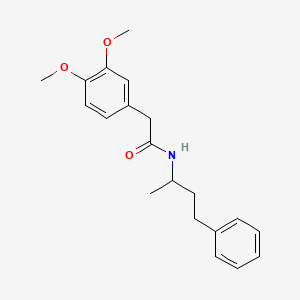
![4-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3940313.png)
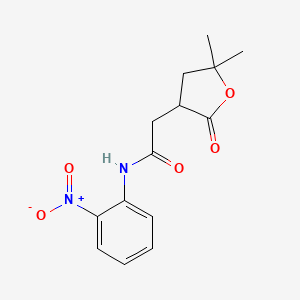
![isopropyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3940321.png)

![2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940341.png)
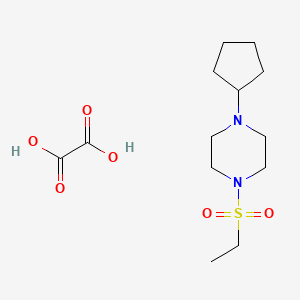
![1-cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3940361.png)

![{[5-(4-cyanophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3940379.png)